alpha-L-fructofuranose

Catalog No.
S15783629
CAS No.
41847-51-2
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-L-fructofuranose

CAS Number

41847-51-2

Product Name

alpha-L-fructofuranose

IUPAC Name

(2R,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m0/s1

InChI Key

RFSUNEUAIZKAJO-UNTFVMJOSA-N

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@](O1)(CO)O)O)O)O

Description

Alpha-L-fructofuranose is a L-fructofuranose with an alpha-configuration at the anomeric position. It is an enantiomer of an alpha-D-fructofuranose.

Alpha-L-fructofuranose is a cyclic form of the monosaccharide fructose, specifically the L-isomer. It is characterized by its five-membered furanose ring structure, which is formed through the reaction of the carbonyl group with one of the hydroxyl groups. In this configuration, the hydroxyl group at the anomeric carbon (C2) is oriented downward relative to the plane of the ring. This compound is an enantiomer of alpha-D-fructofuranose and is part of a larger family of sugars known as hexoses, which are fundamental in various biological processes and metabolic pathways.

Typical of monosaccharides:

  • Glycosylation: It can react with alcohols to form glycosides through nucleophilic substitution at the anomeric carbon.
  • Reduction: Under reducing conditions, it can be converted to sugar alcohols such as sorbitol.
  • Oxidation: It can undergo oxidation to form various acids, including fructonic acid.
  • Phosphorylation: In biological systems, it can be phosphorylated to fructose 1-phosphate by fructokinase, a key step in its metabolism .

Alpha-L-fructofuranose plays a significant role in metabolism, particularly in the catabolism of fructose. It is involved in fructolysis, where it is phosphorylated and subsequently split into dihydroxyacetone phosphate and glyceraldehyde. These intermediates can enter glycolysis or gluconeogenesis pathways, contributing to energy production and storage in organisms . Additionally, it serves as a substrate for various enzymes that facilitate its conversion into other metabolites.

Alpha-L-fructofuranose can be synthesized through several methods:

  • Chemical Synthesis: The synthesis can involve the reaction of D-fructose with specific reagents under controlled conditions to favor the formation of the L-isomer.
  • Enzymatic Synthesis: Enzymes such as fructokinase can catalyze reactions that lead to the formation of alpha-L-fructofuranose from other sugar precursors.
  • Biotechnological Approaches: Microbial fermentation processes can also yield alpha-L-fructofuranose from plant-derived sugars .

Alpha-L-fructofuranose has several applications:

  • Food Industry: It is used as a sweetener due to its high sweetness level compared to sucrose.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in metabolic disorders related to sugar metabolism.
  • Research: It serves as a model compound for studying carbohydrate chemistry and enzyme interactions .

Studies have shown that alpha-L-fructofuranose interacts with various proteins and enzymes involved in carbohydrate metabolism. For instance:

  • Enzyme Substrates: It acts as a substrate for enzymes like fructokinase and aldolase B, which are crucial for its metabolic pathway.
  • Glycoconjugates Formation: Alpha-L-fructofuranose can participate in forming glycoconjugates, which are essential for cell signaling and recognition processes .

Several compounds are structurally similar to alpha-L-fructofuranose. Here are some notable comparisons:

CompoundStructure TypeConfigurationKey Features
Alpha-D-fructofuranoseFuranoseAlphaCommonly found in nature; sweeter than glucose
Beta-L-fructofuranoseFuranoseBetaDifferent orientation at the anomeric carbon
Alpha-D-glucopyranosePyranoseAlphaSix-membered ring; more stable than furanoses
Beta-D-glucopyranosePyranoseBetaCommonly found in starch; involved in energy storage

Uniqueness

Alpha-L-fructofuranose is unique due to its specific L-configuration and furanose structure, distinguishing it from D-isomers and other hexoses. Its biological roles and applications further highlight its significance in both natural processes and industrial uses.

XLogP3

-2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Heavy Atom Count

12

UNII

2K3JZZ40U4

Dates

Modify: 2024-08-15

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